An In-depth Technical Guide to Acid Red 44: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Acid Red 44: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 44, also known by common synonyms such as Crystal Ponceau 6R and C.I. 16250, is a synthetic monoazo dye. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its use in biological staining and leather dyeing. Detailed experimental protocols and safety information are also presented to serve as a valuable resource for researchers and professionals in related fields.
Chemical Identity and Structure
Acid Red 44 is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.[1] It is classified as a single azo dye.[2]
Chemical Structure:
Image Source: Wikimedia Commons, Public Domain
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate[1] |
| CAS Number | 2766-77-0[2] |
| C.I. Name | Acid Red 44[2] |
| C.I. Number | 16250[2] |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂[1] |
| Synonyms | Crystal Ponceau 6R, Acid Ponceau 6R, Crystal Scarlet 6R, Acid Leather Ponceau 6R, Acid Red 6A[1][2] |
Physicochemical and Spectral Properties
Acid Red 44 is a red powder.[2] Its properties are summarized in the tables below.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 502.43 g/mol [2] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in water (red solution), soluble in ethanol (yellowish-red solution), almost insoluble in acetone[2] |
| pKa | Data not available |
Table 3: Spectral Properties
| Property | Value |
| UV-Vis Absorption Maximum (λmax) | Data not available |
| Infrared (IR) Spectrum | An infrared spectrum for Crystal Ponceau 6R (a synonym for Acid Red 44) is available in the GCI spectral database.[3] Characteristic bands for azo dyes include -N=N- stretching vibrations (around 1458-1411 cm⁻¹) and for sulfonic acid groups, strong absorption bands in the 1000-1200 cm⁻¹ region. |
| NMR Spectrum | Data not available |
Synthesis
The synthesis of Acid Red 44 involves a standard azo coupling reaction.
Manufacturing Method
The process consists of the diazotization of naphthalen-1-amine, which is then coupled with 7-hydroxynaphthalene-1,3-disulfonic acid.[2]
Experimental Workflow
Applications
Acid Red 44 is primarily used as a dye in histological staining and for coloring leather and textiles.
Histological Staining
Acid dyes, like Acid Red 44, are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm. This makes them effective as cytoplasmic counterstains in various histological techniques.
The staining mechanism is based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue under acidic conditions.
A general protocol for using an acid dye as a counterstain after nuclear staining with hematoxylin is as follows:
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Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions to rehydrate the tissue sections.
-
Nuclear Staining: Stain with a hematoxylin solution.
-
Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.
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Bluing: Rinse in a weak alkaline solution to turn the nuclei blue.
-
Counterstaining: Immerse in the Acid Red 44 solution (e.g., 1% in aqueous solution with acetic acid) for a specified time.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Leather Dyeing
Acid dyes are widely used for dyeing chrome-tanned leather due to their bright shades and good penetration.[4][5]
-
Wetting and Neutralization: The leather is wetted back, and the pH is adjusted to be weakly acidic to neutral to allow for dye penetration.
-
Dyeing: The leather is drummed in a solution of Acid Red 44. The temperature is typically maintained between 40-60°C.[4]
-
Fixation: An acid, such as formic acid, is added to lower the pH (typically to 2.5-4.5), which fixes the dye to the leather.[4]
-
Washing and Fatliquoring: The dyed leather is washed to remove unfixed dye, followed by fatliquoring to impart softness and flexibility.
Table 4: Fastness Properties of Acid Red 44 on Leather
| Fastness Property | Rating (ISO) |
| Light Fastness | 3 |
| Soaping | Fading: 2-3, Staining: 3 |
| Perspiration | Fading: 2, Staining: 2 |
| Oxygen Bleaching | 2-3 |
| Seawater | Fading: 3, Staining: 2-3 |
| (Source: World Dye Variety[2]) |
Safety and Toxicology
Safety data for Acid Red 44 is limited. However, general safety precautions for handling azo dyes should be followed.
Table 5: Safety Information
| Hazard | Description |
| Skin Contact | May cause skin irritation.[6] |
| Eye Contact | May cause serious eye irritation.[6] |
| Ingestion | May be harmful if swallowed. |
| Inhalation | May cause respiratory irritation. |
Toxicological Data:
-
General Azo Dye Toxicity: A potential hazard associated with azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.
It is recommended to handle Acid Red 44 in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Acid Red 44 | C20H12N2Na2O7S2 | CID 165025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Spectral Database Index | IRUG [irug.org]
- 4. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. fsw.cc [fsw.cc]
- 6. lociforensics.nl [lociforensics.nl]
